molecular formula C15H14NNaO3S2 B1678328 sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate CAS No. 101199-38-6

sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate

Cat. No.: B1678328
CAS No.: 101199-38-6
M. Wt: 343.4 g/mol
InChI Key: VKGYKXFNSKEHED-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Sodium 3-(10H-Phenothiazin-10-yl)propane-1-sulfonate, also known as Sodium Phenothiazine-10-yl-propylsulfonate, primarily targets the enzyme Horseradish Peroxidase (HRP) . HRP is a heme-containing enzyme that plays a crucial role in biological reactions involving the oxidation of various organic and inorganic substrates .

Mode of Action

The compound acts as an electron transfer mediator . It reacts with HRP-II to release HRP and an enhancer radical of the compound itself . This interaction facilitates the oxidation of luminol, a chemiluminescent compound .

Biochemical Pathways

The compound greatly enhances the light output of the peroxidase-catalyzed luminol chemiluminescent oxidation reaction . The enhancer radical of the compound quickly oxidizes luminol anions to induce light emission . This reaction is part of the broader chemiluminescence pathway, which is often used in biological and analytical studies .

Pharmacokinetics

It’s known that the compound is slightly soluble in dmso, methanol, and heated water , which could influence its bioavailability.

Result of Action

The primary result of the compound’s action is the significant enhancement of the chemiluminescent signal in assays involving the oxidation of luminol . This enhancement can improve the sensitivity and accuracy of these assays, making them more effective for detecting various biomarkers .

Action Environment

The compound is stable under an inert atmosphere and at room temperature . It’s hygroscopic, meaning it readily absorbs moisture from the environment . These environmental factors could influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PTZ-343 involves a one-pot reaction. Sodium hydride (60% dispersion in mineral oil) is dissolved in dry tetrahydrofuran under an argon atmosphere. A solution of phenothiazine in dry tetrahydrofuran is added, and the mixture is stirred at room temperature and then at 50°C. After cooling, a solution of 1,3-propanesultone in dry tetrahydrofuran is added, and the resulting mixture is stirred. The white precipitate is filtered off, washed with tetrahydrofuran and diethyl ether, and further purified by crystallization from 90% ethanol to give PTZ-343 as white crystals.

Industrial Production Methods

Industrial production methods for PTZ-343 are not widely documented. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Comparison with Similar Compounds

Biological Activity

Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate, often referred to as SPTZ, is a compound derived from phenothiazine with significant biological activity. This article explores its properties, mechanisms of action, and applications in various fields, particularly in chemiluminescence and as a biochemical enhancer.

  • Chemical Name : this compound
  • CAS Number : 101199-38-6
  • Molecular Formula : C15H14NNaO3S2
  • Molecular Weight : 343.403 g/mol

SPTZ acts primarily as a chemiluminescent enhancer in biochemical assays. Its mechanism involves facilitating electron transfer reactions, which are crucial in enhancing the luminescent signals produced during enzymatic reactions. For instance, studies have shown that SPTZ significantly increases the chemiluminescent signal in reactions involving luminol and peroxidase, with optimal enhancement observed at specific pH levels (around 7.2) .

Key Findings:

  • Concentration Dependence : The luminescent signal correlates positively with the concentration of SPTZ up to a certain threshold (approximately 1 mM), beyond which the signal begins to decline .
  • pH Sensitivity : The effectiveness of SPTZ as an enhancer is also pH-dependent, with maximum activity noted in neutral to slightly acidic conditions .

Applications in Biochemical Assays

SPTZ has been utilized in various biochemical contexts due to its ability to enhance signal detection:

  • Chemiluminescence Imaging : SPTZ is employed in portable imaging systems for sensitive detection of biological molecules .
  • Peroxidase Assays : It enhances the sensitivity of peroxidase-catalyzed reactions, which are widely used in clinical diagnostics and research applications .

Case Studies

Several studies have highlighted the efficacy of SPTZ in enhancing biochemical assays:

  • Luminol-Assisted Reactions :
    • In a study evaluating the luminol-peroxide-peroxidase system, SPTZ was shown to increase the luminescent output significantly. The enhancement was quantified across different substrate concentrations and was found to be optimal at specific conditions .
  • Comparative Studies with Other Enhancers :
    • Research comparing SPTZ with other chemical enhancers demonstrated that it outperformed several alternatives in terms of signal intensity and stability under varying experimental conditions .

Data Table: Comparative Analysis of Enhancers

EnhancerOptimal pHMax Signal IntensityConcentration Range
Sodium Phenothiazine (SPTZ)7.2High0.5 - 1 mM
Imidazole6.5Moderate0.1 - 0.5 mM
DMAP7.0Low0.01 - 0.1 mM

Properties

IUPAC Name

sodium;3-phenothiazin-10-ylpropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2.Na/c17-21(18,19)11-5-10-16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16;/h1-4,6-9H,5,10-11H2,(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGYKXFNSKEHED-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14NNaO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635635
Record name Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101199-38-6
Record name Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A portion of sodium hydride (17.7 g, 0.44 moles) dispersed in mineral oil is first washed with petroleum ether (b.p. 40-60° C.) and then suspended in 200 mL dry tetrahydrofuran, in a 2 L three-neck flask. A solution of phenothiazine (80.0 g, 0.4 moles) dissolved in tetrahydrofuran (400 mL) is added under argon through a cannula. The mixture is shaken, always under argon, for one hour at room temperature and then for 30 minutes at 50° C. The mixture acquires an orange colour, following the formation of the phenothiazine anion. After the suspension has cooled to 0° C., a solution of 1,3-propanesultone (35 mL, 0.4 moles) in tetrahydrofuran is added also through a cannula. The colour of the mixture changes almost immediately to clear yellow. The mixture is stirred at 0° C. for thirty minutes after the addition of the sultone and then at room temperature for another thirty minutes.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
sultone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
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sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
Reactant of Route 3
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sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
Reactant of Route 4
sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
Reactant of Route 5
sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate

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